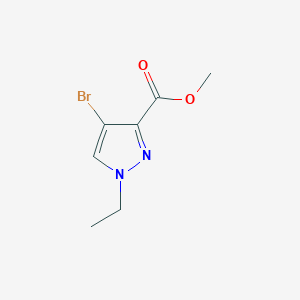

methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate

描述

Significance of Pyrazole (B372694) Core Structures in Organic Synthesis and Materials Science

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in organic chemistry. orientjchem.orgmdpi.com Its aromatic nature and the presence of both acidic and basic nitrogen atoms contribute to its unique chemical reactivity and ability to participate in a wide range of transformations. mdpi.com In organic synthesis, pyrazoles serve as key intermediates in the construction of more complex molecules, including a variety of biologically active compounds. mdpi.comorientjchem.org The pyrazole nucleus is a common feature in many pharmaceuticals, agrochemicals, and dyes. globalresearchonline.net

In the realm of materials science, the pyrazole core is valued for its coordination properties and its ability to form stable complexes with various metal ions. This has led to the development of pyrazole-based metal-organic frameworks (MOFs), polymers, and liquid crystals with interesting electronic, optical, and magnetic properties. nih.gov The tunable nature of the pyrazole ring, which allows for the introduction of various substituents, enables the fine-tuning of the material's properties for applications in areas such as catalysis, sensing, and gas storage.

Overview of Ester-Substituted Pyrazole Derivatives in Advanced Chemical Transformations

The incorporation of an ester group, such as a methyl carboxylate, onto the pyrazole ring further enhances its synthetic utility. Ester-substituted pyrazole derivatives are valuable precursors in a multitude of advanced chemical transformations. The ester functionality can be readily converted into other functional groups, such as carboxylic acids, amides, and alcohols, providing access to a diverse array of pyrazole-containing molecules.

These derivatives are frequently employed in cross-coupling reactions, such as the Suzuki and Heck reactions, where the bromo substituent can be replaced with various organic fragments to build molecular complexity. bldpharm.com Furthermore, the ester group can influence the regioselectivity of reactions on the pyrazole ring and can be involved in cyclization reactions to form fused heterocyclic systems. The versatility of ester-substituted pyrazoles makes them indispensable tools for the synthesis of targeted molecules with specific biological or material properties. mdpi.com

Rationale for Research Focus on Methyl 4-Bromo-1-Ethyl-1H-Pyrazole-3-Carboxylate as a Key Scaffold

The specific focus on this compound stems from its role as a key intermediate in the synthesis of potential therapeutic agents. nih.govresearchgate.net Research into small molecule inhibitors of immune cytopenias, for example, has utilized this compound as a starting material for the creation of more complex molecules. nih.govresearchgate.net The presence of the ethyl group at the 1-position of the pyrazole ring can influence the compound's lipophilicity and metabolic stability, which are crucial parameters in drug design.

The bromo substituent at the 4-position provides a reactive handle for further functionalization, allowing for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity. google.com The methyl ester at the 3-position offers a site for modification or for interaction with biological targets. This strategic combination of features makes this compound a valuable scaffold for the development of new chemical entities with potential applications in medicine and other areas of chemical science.

Physicochemical Properties and Spectroscopic Data

Detailed characterization is essential for the confirmation of the structure and purity of this compound. The following tables summarize some of its key physicochemical properties and spectroscopic data.

| Property | Value | Source |

|---|---|---|

| CAS Number | 400877-58-9 | cato-chem.com |

| Appearance | Brown viscous liquid | nih.gov |

| Technique | Data | Source |

|---|---|---|

| 1H NMR (CDCl3) | δ 7.50 (s, 1H), 4.23 (q, J = 7.3 Hz, 2H), 3.93 (s, 3H), 1.50 (t, J = 7.3 Hz, 3H) | nih.gov |

| MS (ESI +ve) | calculated [M-Me+H]+ C6H8BrN2O2: 218.98; found 218.98 | nih.gov |

Synthesis of this compound

The synthesis of this compound has been reported via the bromination of its non-brominated precursor, methyl 1-ethyl-1H-pyrazole-3-carboxylate. nih.gov

A common synthetic route involves the following steps:

Preparation of the pyrazole core: This is typically achieved through the condensation of a β-ketoester with ethylhydrazine.

Bromination: The resulting methyl 1-ethyl-1H-pyrazole-3-carboxylate is then subjected to bromination, often using N-bromosuccinimide (NBS) in a suitable solvent like acetic acid, with microwave irradiation being a method to promote the reaction. nih.gov

This synthetic approach provides an efficient means to access this valuable building block for further chemical exploration.

Structure

3D Structure

属性

IUPAC Name |

methyl 4-bromo-1-ethylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-3-10-4-5(8)6(9-10)7(11)12-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTILOLAZJZKWKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601239939 | |

| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400877-58-9 | |

| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400877-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Functionalization and Derivatization Chemistry of Methyl 4 Bromo 1 Ethyl 1h Pyrazole 3 Carboxylate Scaffold

Chemical Reactivity of the Bromine Substituent

The bromine atom at the C4 position of the pyrazole (B372694) ring is a key handle for introducing molecular diversity. Its reactivity is dominated by transition-metal-catalyzed cross-coupling reactions, while it is generally unreactive toward classical nucleophilic aromatic substitution.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the bromine atom on the pyrazole ring is challenging. Aromatic halides, such as the C4-bromo substituent on the pyrazole core, are typically resistant to nucleophilic attack unless the ring is activated by potent electron-withdrawing groups. The pyrazole ring itself is electron-rich, which further disfavors this reaction pathway. Consequently, functionalization at this position is preferentially achieved through cross-coupling chemistry.

Cross-Coupling Reactions at the Bromine Center

The C4-bromo substituent serves as an excellent precursor for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental for elaborating the pyrazole scaffold.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the 4-bromopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. This method allows for the introduction of a diverse range of aryl, heteroaryl, or styryl groups at the C4 position. rsc.org Studies on analogous 4-bromopyrazoles have demonstrated high yields with various boronic acids, showcasing the versatility of this transformation. rsc.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions on 4-Bromopyrazole Analogs Data based on reactions with similar 4-bromopyrazole substrates.

| Catalyst / Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | - | K₂CO₃ | DMF | Not Specified | Good | researchgate.net |

| PdCl₂(PPh₃)₂ | - | K₂CO₃ | Toluene/H₂O | 100 | 70-98 | nih.gov |

| XPhos Pd G2 | XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 51-98 | rsc.org |

Heck Reaction: The Heck reaction facilitates the coupling of the 4-bromopyrazole with alkenes to form substituted olefins. This palladium-catalyzed process typically employs a phosphine (B1218219) ligand and a base. It has been successfully applied to various 4-bromopyrazoles to introduce vinyl groups, which can be further functionalized. thieme-connect.deresearchgate.net

Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds, coupling the 4-bromopyrazole with a wide range of primary and secondary amines. Research on related 4-bromo-1H-pyrazoles shows that this palladium-catalyzed amination is effective for coupling with aliphatic, aromatic, and heteroaromatic amines, providing direct access to 4-aminopyrazole derivatives. nih.govnih.gov The choice of ligand is crucial for achieving high efficiency. nih.gov

Table 2: Buchwald-Hartwig Amination Conditions on 4-Bromopyrazole Analogs Data based on reactions with similar 4-bromopyrazole substrates.

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Good | nih.gov |

| P4 Precatalyst | L4 (tBuXPhos) | LHMDS | THF | 50-80 | 51-87 | nih.gov |

Transformations Involving the Ester Moiety

The methyl carboxylate group at the C3 position is another key site for derivatization, allowing for conversion into other important functional groups, most notably carboxylic acids and amides.

Hydrolysis and Transesterification Reactions

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid under basic conditions, typically using an alkali metal hydroxide (B78521) like potassium hydroxide or sodium hydroxide in a protic solvent, followed by acidification. google.com This transformation is often the first step toward creating other carboxylic acid derivatives. Transesterification, while less common, can be achieved by reacting the methyl ester with a different alcohol under acidic or basic catalysis.

Conversion to Amides and Other Carboxylic Acid Derivatives

The synthesis of pyrazole-3-carboxamides is a common and significant transformation, as the amide functional group is a key feature in many biologically active molecules. There are two primary routes to form the amide:

From the Carboxylic Acid: The hydrolyzed pyrazole-3-carboxylic acid can be coupled with a primary or secondary amine using standard peptide coupling reagents. nih.gov

From the Acid Chloride: The carboxylic acid can be converted to the more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the desired amide. dergipark.org.trresearchgate.net

Direct conversion from the methyl ester to an amide is also possible by heating the ester with an amine (aminolysis), although this often requires more forcing conditions.

Table 3: Selected Reagents for Pyrazole-3-Carboxamide Synthesis Data based on general procedures for pyrazole amide formation.

| Precursor | Reagent(s) | Amine Source | Description | Reference |

| Carboxylic Acid | DCC, DMAP | R¹R²NH | Direct coupling using a carbodiimide (B86325) condensing agent. | nih.gov |

| Carboxylic Acid | SOCl₂ then R¹R²NH | R¹R²NH | Two-step process via an acid chloride intermediate. | dergipark.org.trresearchgate.net |

| Carboxylic Acid | HATU | R¹R²NH | Peptide coupling reagent for amide bond formation. | acs.org |

| Ester | KOH, H₃O⁺ then SOCl₂ | R¹R²NH | Hydrolysis to the acid, followed by conversion to the acid chloride and amination. | google.com |

Reactivity of the Pyrazole Ring System and its N-Substituent

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two nitrogen atoms and the existing substituents. The N-ethyl group is generally stable but influences the ring's properties.

The pyrazole ring is considered an electron-rich aromatic system. In unsubstituted pyrazoles, electrophilic aromatic substitution (e.g., nitration, halogenation) occurs preferentially at the C4 position. researchgate.netscribd.com However, in the title compound, this position is already occupied by a bromine atom. The presence of two electron-withdrawing groups (a bromine at C4 and a methyl ester at C3) significantly deactivates the pyrazole ring towards further electrophilic attack.

The pyridine-like nitrogen atom (at the N2 position) retains its basic character and can be protonated by acids to form a pyrazolium (B1228807) salt. rrbdavc.org This nitrogen can also act as a nucleophile. While the N1 position is already substituted with an ethyl group, further alkylation at the N2 nitrogen is possible with potent alkylating agents, which would result in the formation of a cationic 1,2-diethylpyrazolium salt. rrbdavc.org The N-ethyl substituent itself is chemically robust and does not typically participate in reactions, though its presence, along with the other substituents, modulates the electronic properties and regioselectivity of the pyrazole core.

Regioselective Functionalization of Pyrazole Nitrogen Atoms

The pyrazole ring contains two adjacent nitrogen atoms, N1 and N2. In N-unsubstituted pyrazoles, the tautomeric nature of the ring allows for functionalization at either nitrogen. However, in the case of methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate, the N1 position is already occupied by an ethyl group, precluding further direct substitution at this site. The remaining nitrogen, N2, possesses a lone pair of electrons and is a potential site for quaternization or other electrophilic attacks.

The reactivity of the N2 nitrogen towards alkylation is influenced by the electronic properties of the substituents on the pyrazole ring. The presence of the electron-withdrawing carboxylate group at C3 and the bromine atom at C4 generally decreases the nucleophilicity of the pyrazole ring, including the N2 nitrogen. Nevertheless, under suitable conditions with potent alkylating agents, the formation of a quaternary pyrazolium salt is conceivable.

The regioselectivity of N-alkylation in pyrazole systems is a well-studied area. While our target molecule is already N1-substituted, the principles governing this selectivity are informative. Generally, the outcome of N-alkylation is a complex interplay of steric and electronic factors of the pyrazole substituents, the nature of the alkylating agent, the base used, and the solvent. For instance, in many N-unsubstituted pyrazoles, alkylation often leads to a mixture of N1 and N2 isomers, with the ratio being sensitive to the reaction conditions.

While specific studies on the N-functionalization of this compound are not extensively documented in publicly available literature, research on analogous pyrazole systems provides valuable insights. For example, studies on the N-alkylation of various substituted pyrazoles have demonstrated that a wide array of alkylating agents can be employed, leading to diverse N-functionalized pyrazole derivatives.

Table 1: General Conditions for N-Alkylation of Pyrazole Scaffolds

| Reagent Type | Typical Reagents | Base | Solvent | Product Type |

| Alkyl Halides | Methyl iodide, Ethyl bromide, Benzyl chloride | NaH, K2CO3, Cs2CO3 | DMF, Acetonitrile (B52724), THF | N-Alkylpyrazoles |

| Epoxides | Propylene oxide, Styrene oxide | - | Methanol (B129727), Water | N-Hydroxyalkylpyrazoles |

| Michael Acceptors | Acrylonitrile, Methyl acrylate | - | - | N-Cyanoethyl/Carbomethoxyethyl pyrazoles |

C–H Functionalization Strategies on the Pyrazole Ring

Direct C–H functionalization is a powerful and atom-economical strategy for the derivatization of heterocyclic compounds, avoiding the need for pre-functionalized starting materials. nih.gov In the this compound scaffold, the C5 position presents the only available C-H bond on the pyrazole ring for direct functionalization.

Transition-metal-catalyzed C-H activation is a predominant method for such transformations. enamine.net The inherent electronic properties of the pyrazole ring often dictate the regioselectivity of these reactions. The C5 proton in N-substituted pyrazoles is generally the most acidic due to its proximity to the electronegative N1 and N2 atoms, making it susceptible to deprotonation and subsequent functionalization. nih.gov

Palladium-catalyzed direct arylation is a common C-H functionalization reaction. In this process, a palladium catalyst activates the C-H bond, typically with the assistance of a directing group or through a concerted metalation-deprotonation mechanism, followed by coupling with an aryl halide. For pyrazoles, the N2 nitrogen can act as a directing group, facilitating the activation of the adjacent C5-H bond.

While specific literature detailing the C-H functionalization of this compound is sparse, studies on structurally similar pyrazoles provide a strong indication of its potential reactivity. For example, research has shown that an ester substituent at the C4 position of a pyrazole can act as a blocking group, directing C-H arylation exclusively to the C5 position. This suggests that our target molecule would likely undergo C5-selective C-H functionalization.

A documented transformation of a closely related compound, methyl 1-ethyl-1H-pyrazole-3-carboxylate, involved bromination with N-bromosuccinimide (NBS) in acetic acid under microwave irradiation to yield this compound. nih.gov This highlights the reactivity of the C4 position in the absence of a substituent, and by extension, the stability of the C5-H bond to certain electrophilic reagents. The subsequent conversion of the synthesized this compound to 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid was achieved through hydrolysis. nih.gov

Table 2: Representative Transition-Metal-Catalyzed C-H Arylation Conditions for Pyrazole Scaffolds

| Catalyst | Ligand | Base | Solvent | Coupling Partner | Product |

| Pd(OAc)2 | PPh3, PCy3, or none | K2CO3, Cs2CO3, KOAc | DMF, Toluene, Dioxane | Aryl bromides, Aryl iodides | C5-Arylpyrazoles |

| [Ru(p-cymene)Cl2]2 | - | K2CO3 | DMAc | Aryl chlorides | C5-Arylpyrazoles |

| [RhCp*Cl2]2 | - | AgOAc | DCE | Alkenes | C5-Alkenylpyrazoles |

These generalized conditions, derived from the broader pyrazole literature, suggest that this compound is a promising substrate for C5-selective C-H functionalization, allowing for the introduction of a wide range of aryl and other substituents at this position.

Mechanistic Elucidation and Kinetic Investigations

Unraveling Pyrazole (B372694) Ring Formation Mechanisms

The formation of the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. The most common method is the Knorr pyrazole synthesis, which involves the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. rrbdavc.org The mechanistic details of this and related syntheses are often complex, with the reaction pathway and rate-determining step being sensitive to factors like pH and the nature of the substituents on the reactants. researchgate.net

The synthesis of pyrazoles from hydrazines and β-dicarbonyl compounds is not a single-step process but proceeds through a series of intermediates. The generally accepted mechanism involves the following key steps:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of the hydrazine derivative on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This step is often reversible.

Formation of a Hydrazone Intermediate: The initial adduct rapidly dehydrates to form a hydrazone intermediate. In some cases, isomeric hydrazones can be formed. researchgate.net

Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This ring-closing step forms a five-membered heterocyclic intermediate.

Dehydration and Aromatization: The cyclic intermediate, often a 5-hydroxypyrazoline, undergoes a final dehydration step to yield the stable, aromatic pyrazole ring. researchgate.net

Throughout this process, several intermediates can be transiently formed or, in some cases, isolated and characterized. These include hydrazones and 5-hydroxypyrazolines, which provide direct evidence for the stepwise nature of the reaction. researchgate.net Studies using NMR spectroscopy have been instrumental in elucidating the structures of these intermediates and tracking the progress of the reaction, confirming the transformation pathway. researchgate.net A plausible mechanism for the formation of a pyrazole ring is depicted below.

Table 1: Key Intermediates in Pyrazole Synthesis

| Intermediate | Description | Role in Mechanism |

|---|---|---|

| Hydrazone | Formed from the initial condensation of hydrazine and one carbonyl group. | Key intermediate that precedes cyclization. Can exist as isomers. researchgate.net |

| 5-Hydroxypyrazoline | A cyclic, non-aromatic intermediate formed after intramolecular cyclization. | Precursor to the final pyrazole product; undergoes dehydration. researchgate.net |

When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two different carbonyl carbons. This choice of attack site determines the final substitution pattern on the pyrazole ring, a phenomenon known as regioselectivity. The outcome is governed by a combination of steric and electronic factors. rrbdavc.orgresearchgate.net

Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is generally attacked more readily by the nucleophilic hydrazine. Electron-withdrawing groups adjacent to a carbonyl group increase its electrophilicity and favor attack at that site. researchgate.net

Steric Effects: Bulky substituents near a carbonyl group can hinder the approach of the hydrazine, favoring attack at the less sterically crowded carbonyl carbon. researchgate.net

Reaction Conditions: The acidity of the medium can significantly influence regioselectivity. The rate-determining step of the reaction can shift with pH, which in turn can alter the preferred reaction pathway and the resulting regioisomeric ratio. researchgate.net

For instance, the reaction of an unsymmetrical β-ketoester with a substituted hydrazine can yield two different pyrazole regioisomers. The initial attack of the more nucleophilic nitrogen of the hydrazine onto the more electrophilic ketone carbonyl typically leads to the major product. The careful selection of starting materials and control of reaction conditions are therefore essential to synthesize a single desired regioisomer, avoiding difficult purification procedures. researchgate.netnih.gov

Mechanistic Aspects of Catalytic Transformations

While the classical synthesis establishes the pyrazole core, catalytic methods are indispensable for its subsequent functionalization. Transition-metal-catalyzed reactions, particularly C-H activation, provide powerful and atom-economical tools for introducing new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring. dntb.gov.uanih.govrsc.org These transformations offer direct access to a wide array of complex functionalized pyrazoles from simpler precursors. researchgate.netresearchgate.net

In homogeneous catalysis, the ligands coordinated to the metal center play a pivotal role in determining the catalyst's performance. The design of the ligand framework influences the catalyst's stability, activity, and selectivity. nih.gov For pyrazole transformations, the ligand's properties are critical:

Electronic Properties: The electron-donating or electron-withdrawing nature of the ligand can modulate the electron density at the metal center, affecting its reactivity in key catalytic steps like oxidative addition and reductive elimination.

Steric Properties: The size and shape of the ligand can create a specific coordination environment around the metal, which can influence substrate binding and control regioselectivity.

Cooperative Effects: Some ligands, such as protic pyrazole-based ligands, can participate directly in the reaction mechanism. The N-H group in a pyrazole ligand can act as a proton shuttle or engage in hydrogen bonding with the substrate, facilitating bond cleavage and formation in what is known as metal-ligand cooperation. nih.govsemanticscholar.org

For example, pyrazole-derived N,O-hybrid ligands have been used to stabilize palladium nanoparticles, where the coordination ability of the pyrazolyl groups is crucial for controlling particle size and catalytic efficiency. acs.org Similarly, specific pyrazole ligands have been shown to significantly improve the efficiency of manganese-based catalysts for transfer hydrogenation reactions. rsc.org The catalytic activities of copper(II) complexes in oxidation reactions are also highly dependent on the nature of the coordinated pyrazolyl ligand. arabjchem.org

Mechanistic studies of catalytic reactions often lead to the proposal of a catalytic cycle, a closed loop of chemical reactions involving the catalyst. For the C-H functionalization of pyrazoles, a common cycle catalyzed by metals like Rhodium(III) involves several key steps: rsc.org

C-H Activation: The pyrazole substrate coordinates to the metal center, often directed by the pyridine-like nitrogen atom. The catalyst then cleaves a C-H bond on the pyrazole ring, forming a metallacyclic intermediate. This is typically the rate-determining step.

Coordinative Insertion: The coupling partner (e.g., an alkyne or alkene) coordinates to the metal center and subsequently inserts into the metal-carbon bond of the metallacycle.

Reductive Elimination: This final step forms the new C-C or C-heteroatom bond, releasing the functionalized pyrazole product.

Catalyst Regeneration: The catalyst is regenerated, ready to begin a new cycle.

Alternative mechanisms exist, such as those involving metal-nitrenoid or metal-carbene intermediates, particularly in ring-transformation reactions or when using diazo compounds. encyclopedia.pubresearchgate.net For example, a proposed mechanism for the iron-catalyzed transformation of isoxazoles to pyrazoles involves the formation of an Fe-nitrene complex, which undergoes recyclization and subsequent 1,5-cyclization to form the pyrazole ring. encyclopedia.pub

Table 2: Examples of Catalytic Systems for Pyrazole Functionalization

| Catalyst System | Transformation | Mechanistic Feature |

|---|---|---|

| Rh(III) / Carboxylate | C-H Alkenylation | Concerted Metalation-Deprotonation (CMD) pathway for C-H activation. rsc.org |

| Pd(II) / Ligand | C-H Arylation | Directed C-H activation followed by reductive elimination. researchgate.net |

| Fe(II) / Ligand | Isoxazole to Pyrazole | Ring-opening to form a metal-nitrene complex followed by recyclization. encyclopedia.pub |

Kinetic Studies of Pyrazole Synthesis and Functionalization Reactions

Kinetic studies are essential for quantitatively understanding reaction rates and elucidating mechanisms. By measuring how reaction rates change with concentration, temperature, and other variables, one can determine the reaction order, calculate activation parameters, and identify the rate-determining step. researchgate.net

For the Knorr pyrazole synthesis, kinetic data acquired through transient flow methods have shown that the rate-determining step can shift depending on the pH of the reaction medium. researchgate.net This highlights the complexity of the condensation mechanism, which involves multiple protonation and dehydration equilibria.

In the synthesis of pyrazolines from chalcones and thiosemicarbazide, kinetic studies revealed that the reaction follows a pseudo-first-order pathway. researchgate.net By studying the reaction at different temperatures, researchers were able to calculate important thermodynamic activation parameters.

Table 3: Kinetic Parameters for Pyrazoline Synthesis

| Parameter | Value | Significance |

|---|---|---|

| Reaction Order | First-order | The rate is directly proportional to the concentration of one reactant (when the other is in excess). researchgate.net |

| Activation Energy (Ea) | Varies with substituents | Represents the minimum energy required for the reaction to occur. researchgate.net |

| Enthalpy of Activation (ΔH#) | Positive values | Indicates that energy is absorbed to reach the transition state. researchgate.net |

| Entropy of Activation (ΔS#) | Negative values | Suggests a more ordered transition state compared to the reactants, consistent with a cyclization step. researchgate.net |

Kinetic investigations into catalytic processes, such as the Ti-mediated oxidative synthesis of pyrazoles, have revealed that the initial oxidation of the diazatitanacycle intermediate is the rate-limiting step. nih.gov Such studies are crucial for optimizing catalyst design and reaction conditions to improve efficiency and yield.

Solvent Effects on Reaction Mechanisms and Rates

Due to the absence of specific research findings on the solvent effects on the reaction mechanisms and rates of methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate, this section cannot be populated with the requested detailed research findings and data tables.

Theoretical and Computational Chemistry of Methyl 4 Bromo 1 Ethyl 1h Pyrazole 3 Carboxylate

Quantum Chemical Investigations of Pyrazole (B372694) Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule. For a substituted pyrazole like methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate, these investigations would provide critical insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) ApplicationsDensity Functional Theory (DFT) is a powerful computational method widely used to investigate the electronic structure of organic molecules due to its balance of accuracy and computational cost.eurasianjournals.comeurasianjournals.comA typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations would determine various molecular properties.

Commonly calculated parameters for pyrazole derivatives include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's reactivity. The HOMO-LUMO gap is a key indicator of chemical stability.

Spectroscopic Properties: DFT can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which are invaluable for comparing with and confirming experimental data. nih.gov

Thermodynamic Properties: Heats of formation, Gibbs free energy, and other thermodynamic data can be calculated to assess the molecule's stability.

Interactive Table: Hypothetical DFT-Calculated Properties This table is for illustrative purposes only, as specific data for the target compound is unavailable.

| Property | Hypothetical Value | Description |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

Analysis of Electron Density Distribution and Charge StatesUnderstanding how electrons are distributed across the molecule is crucial for predicting its behavior in chemical reactions. This analysis identifies electron-rich (nucleophilic) and electron-deficient (electrophilic) sites.nih.govMethods like Natural Bond Orbital (NBO) analysis and Molecular Electrostatic Potential (MEP) maps are standard tools.

For the target compound, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylate group, indicating these are likely sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. Mulliken atomic charges would provide a quantitative measure of the charge on each atom, further clarifying the electronic landscape of the molecule.

Prediction and Analysis of Tautomerism and Isomerism in Pyrazole Systems

Tautomerism is a significant feature of pyrazole chemistry, where a proton can migrate between the two nitrogen atoms in N-unsubstituted pyrazoles. nih.govfu-berlin.de However, for this compound, the nitrogen at the 1-position is substituted with an ethyl group, which prevents classical annular tautomerism.

Computational studies could, however, investigate other forms of isomerism, such as rotational isomerism (rotamers) concerning the orientation of the ethyl group and the methyl carboxylate group. By calculating the relative energies of different conformations, the most stable isomer can be identified, and the energy barriers for rotation can be determined. For related compounds, keto-enol tautomerism has also been studied computationally when applicable functional groups are present. researchgate.netnih.gov

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is essential for elucidating the step-by-step pathways of chemical reactions. nih.gov For a functionalized pyrazole, this could involve modeling its synthesis or its subsequent reactions, such as nucleophilic substitution or cross-coupling reactions at the bromine-substituted position.

Solvation Model Effects on Reaction PathwaysReactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms.dntb.gov.uaComputational chemists account for these effects using solvation models. The Polarizable Continuum Model (PCM) is a common choice, where the solvent is treated as a continuous medium with a specific dielectric constant.acs.org

By performing calculations both in the gas phase and with a solvation model (e.g., for solvents like ethanol or dimethylformamide), researchers can assess the solvent's role in stabilizing or destabilizing reactants, intermediates, and transition states. This is particularly important for reactions involving charged or highly polar species, where solvent interactions can dramatically alter the energy profile. dntb.gov.ua

While the computational and theoretical chemistry of pyrazoles is a rich and active field of research, studies focusing specifically on this compound are not present in the current body of scientific literature. The methodologies described above represent the standard computational approaches that would be employed to characterize this molecule's electronic structure, stability, and reactivity if such an investigation were to be undertaken. Future research dedicated to this specific compound would be necessary to provide the detailed data required for a complete theoretical analysis.

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of this compound primarily revolves around the orientation of the ethyl group at the N1 position and the methyl carboxylate group at the C3 position of the pyrazole ring.

Conformational Analysis:

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the conformational space of pyrazole derivatives. For this compound, the key dihedral angles determining its conformation are associated with the rotation of the C-C bond of the ethyl group and the C-C and C-O bonds of the methyl carboxylate group.

While specific calculated values for the title compound are not available, studies on similar substituted pyrazoles indicate that the planarity of the pyrazole ring is largely maintained, with the substituents creating localized conformational preferences. The interplay between steric hindrance and electronic effects dictates the most stable conformers.

Intermolecular Interactions:

The nature and strength of intermolecular interactions are fundamental to understanding the solid-state structure and binding affinity of this compound. The key potential interactions include:

Hydrogen Bonding: Although the primary pyrazole NH is substituted, the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors in its environment (like water or protein residues), these interactions can be significant.

Halogen Bonding: The bromine atom at the C4 position is a potential halogen bond donor. This non-covalent interaction, involving the electrophilic region on the halogen atom, can play a crucial role in directing crystal packing and in ligand-receptor binding.

π-π Stacking: The aromatic pyrazole ring can participate in π-π stacking interactions with other aromatic systems. The electron-withdrawing nature of the bromo and carboxylate substituents can influence the quadrupole moment of the ring and thereby the geometry and strength of these interactions.

A hypothetical representation of key intermolecular interactions is provided in the table below, based on the functional groups present in the molecule.

| Interaction Type | Donor | Acceptor | Potential Importance |

| Hydrogen Bonding | Solvent/Protein (e.g., -OH, -NH) | Carboxylate Oxygen | High in protic environments |

| Halogen Bonding | C4-Br | Electron-rich atom (e.g., O, N, π-system) | High |

| π-π Stacking | Pyrazole Ring | Aromatic Ring | Moderate to High |

| van der Waals | Entire Molecule | Neighboring Molecules | High |

Virtual Screening and Design Principles for Chemical Scaffolds

The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. nih.govchemspider.com Its synthetic accessibility and versatile chemical nature make it an attractive starting point for the design of new therapeutic agents.

Virtual Screening:

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Pyrazole derivatives are frequently included in these libraries and have been identified as hits for various targets.

In the context of this compound, virtual screening could be employed to:

Identify Potential Biological Targets: By screening the compound against a panel of known drug targets, one could hypothesize its potential therapeutic applications.

Discover Novel Analogs: Using the pyrazole core as a query, virtual libraries can be searched for structurally similar compounds with potentially improved activity or properties.

Molecular docking, a key component of virtual screening, predicts the preferred orientation of a ligand when bound to a receptor. The binding affinity is then estimated using a scoring function. For pyrazole-based compounds, docking studies have been crucial in understanding their interaction with targets such as protein kinases, enzymes, and receptors. Current time information in Pasuruan, ID.eurasianjournals.commdpi.comnih.gov

Design Principles for Chemical Scaffolds:

The design of new molecules based on the pyrazole scaffold follows several key principles, many of which are informed by computational chemistry:

Structure-Activity Relationship (SAR) Studies: Computational methods can help elucidate SAR by building models that correlate structural features with biological activity. For the pyrazole scaffold, key points of diversification are the N1, C3, C4, and C5 positions. The substituents at these positions are systematically varied to optimize potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacement: The pyrazole ring itself can act as a bioisostere for other aromatic or heterocyclic rings. Furthermore, substituents on the pyrazole core can be replaced with other groups that have similar steric and electronic properties to fine-tune the molecule's activity. For instance, the bromine atom could be replaced with other halogens or different electron-withdrawing groups.

Scaffold Hopping: This involves searching for novel scaffolds that can mimic the key interactions of a known active compound. If this compound were found to be active, computational tools could be used to identify other, chemically distinct scaffolds that present a similar pharmacophore.

Fragment-Based Drug Design (FBDD): Small fragments, including pyrazole derivatives, that bind to a target are identified and then grown or linked together to create a more potent lead compound. Computational methods are essential for predicting how these fragments can be optimally combined.

The table below summarizes how different substituents on the pyrazole scaffold can be modulated to influence its properties, a key aspect of rational drug design.

| Position | Substituent Type | Potential Influence |

| N1 | Alkyl, Aryl | Modulates solubility, metabolic stability, and steric interactions. |

| C3 | Ester, Amide, etc. | Can act as a key interaction point (e.g., hydrogen bonding). |

| C4 | Halogen, Alkyl | Influences electronics of the ring and can participate in specific interactions (e.g., halogen bonding). |

| C5 | Various groups | Provides another vector for modification to optimize binding and properties. |

Structural Elucidation and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for assigning the structure of methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate.

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum for this compound is expected to show four distinct signals:

A singlet for the proton on the pyrazole (B372694) ring (C5-H).

A quartet corresponding to the methylene (B1212753) (-CH₂) protons of the N-ethyl group, resulting from coupling with the adjacent methyl protons.

A singlet for the three protons of the methyl ester (-OCH₃) group.

A triplet for the three protons of the methyl (-CH₃) group of the N-ethyl substituent, arising from coupling with the neighboring methylene protons.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, eight distinct signals are anticipated, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronic environment of each carbon. For instance, the carbon atom of the carbonyl group (C=O) in the ester is expected to appear significantly downfield. mdpi.com The carbons of the pyrazole ring will have characteristic shifts, with the bromine-substituted carbon (C4) being influenced by the halogen's electronegativity. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (δ, ppm) | Multiplicity | |

| N-CH₂-CH₃ | ~4.2 | Quartet (q) |

| N-CH₂-CH₃ | ~1.4 | Triplet (t) |

| C5-H | ~7.8-8.2 | Singlet (s) |

| C=O | - | - |

| O-CH₃ | ~3.9 | Singlet (s) |

| C3 (pyrazole) | - | - |

| C4 (pyrazole) | - | - |

| C5 (pyrazole) | - | - |

To unambiguously assign all proton and carbon signals, advanced NMR experiments are employed. ipb.pt

Attached Proton Test (APT): This experiment helps differentiate between carbon types. Methylene (CH₂) and quaternary carbons would show positive peaks, while methyl (CH₃) and methine (CH) carbons would exhibit negative peaks, simplifying the interpretation of the ¹³C NMR spectrum.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would show a clear correlation between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons, allowing for definitive assignment of each protonated carbon in the ¹³C spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could show a spatial correlation between the protons of the N-ethyl group and the C5-H of the pyrazole ring, providing further structural confirmation. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands corresponding to its constituent functional groups. researchgate.net

Key expected absorptions include:

A strong, sharp peak for the carbonyl (C=O) stretching vibration of the ester group, typically found in the range of 1710-1735 cm⁻¹.

Stretching vibrations for the C=N and C=C bonds within the pyrazole ring, usually appearing in the 1500-1650 cm⁻¹ region.

C-H stretching vibrations from the ethyl and methyl groups in the aliphatic region, just below 3000 cm⁻¹.

C-O stretching vibrations from the ester group, which would show strong bands in the 1100-1300 cm⁻¹ range.

A C-Br stretching vibration, which is expected to appear in the lower frequency "fingerprint" region, typically between 500-700 cm⁻¹.

Table 2: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | 1710 - 1735 |

| Pyrazole Ring | C=N, C=C Stretch | 1500 - 1650 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Ester C-O | Stretch | 1100 - 1300 |

| C-Br | Stretch | 500 - 700 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. researchgate.net

For this compound (C₈H₁₁BrN₂O₂), the mass spectrum would exhibit a distinctive molecular ion peak cluster. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion will appear as two peaks of nearly equal intensity, [M]⁺ and [M+2]⁺. rsc.org

Common fragmentation pathways for this molecule would likely involve the loss of small, stable fragments from the ester and ethyl groups. libretexts.org Typical fragmentation could include:

Loss of a methoxy (B1213986) radical (•OCH₃) from the ester group.

Loss of the entire methoxycarbonyl group (•COOCH₃).

Cleavage of the ethyl group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental composition of the molecular ion and its fragments. rsc.org For C₈H₁₁⁷⁹BrN₂O₂, HRMS would be used to confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The UV-Vis spectrum of this compound is characterized by electronic transitions within the conjugated pyrazole ring system.

The primary absorptions are expected to arise from π → π* transitions associated with the conjugated π-electron system of the pyrazole ring and the carbonyl group. researchgate.netresearchgate.net Less intense n → π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed. youtube.com The position of the maximum absorbance (λ_max) provides information about the extent of conjugation in the molecule. For pyrazole derivatives, these absorption bands typically appear in the ultraviolet region of the spectrum. researchgate.netrsc.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and stereochemistry, which is crucial for understanding the compound's properties and reactivity.

While specific crystallographic data for this compound is not widely reported in publicly available literature, the structural analysis of analogous pyrazole compounds demonstrates the power of this technique. For instance, single-crystal X-ray diffraction studies on various substituted pyrazoles have elucidated their molecular geometries and intermolecular interactions, such as hydrogen bonding, which dictate their crystal packing. researchgate.netmdpi.com

Table 1: Representative Crystallographic Data for a Substituted Pyrazole Derivative (ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) researchgate.net

| Parameter | Value |

| Chemical Formula | C₇H₇F₃N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/m |

| a (Å) | 6.8088(8) |

| b (Å) | 6.7699(9) |

| c (Å) | 9.9351(12) |

| β (°) | 105.416(3) |

| Volume (ų) | 441.48(9) |

| Z (molecules per unit cell) | 2 |

| Temperature (K) | 200(2) |

This table illustrates the type of data obtained from an X-ray crystallographic study on a related pyrazole compound, providing a framework for what would be expected for the title compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. This method serves as a crucial check for the purity and empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula.

For this compound, the molecular formula is C₇H₉BrN₂O₂. The theoretical elemental composition can be calculated from its molecular weight (249.07 g/mol ). An experimental result that closely matches these theoretical values provides strong evidence for the compound's identity and purity. mdpi.com For example, research on other novel pyrazole derivatives routinely reports both calculated and found elemental percentages to validate their synthesis. mdpi.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 7 | 84.077 | 33.76 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.64 |

| Bromine | Br | 79.904 | 1 | 79.904 | 32.08 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 11.25 |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.85 |

| Total | 249.065 | 100.00 |

Experimental values obtained for a pure sample are expected to be within ±0.4% of these theoretical values.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in synthetic chemistry for both the purification of products and the assessment of their purity. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and column chromatography are routinely employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for determining the purity of non-volatile compounds like this compound. A small amount of the sample is dissolved and injected into a column packed with a stationary phase. A liquid solvent (mobile phase) is pumped through the column, and the components of the sample separate based on their differential interactions with the stationary phase. A detector measures the components as they elute, producing a chromatogram where the area of the peak corresponding to the compound is proportional to its purity. Purity levels of ≥95% are often required for subsequent applications. chemimpex.com

Column Chromatography: For the purification of synthetic products on a larger scale, silica (B1680970) gel column chromatography is the most common method. rsc.org The crude product is loaded onto a column of silica gel, and a solvent or solvent mixture (eluent) is passed through it. Separation occurs based on the polarity of the compounds. In the case of pyrazole synthesis, this technique is essential for isolating the desired product from starting materials, by-products, and other impurities. mdpi.comrsc.org The selection of an appropriate solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, is critical for achieving effective separation. mdpi.com

Gas Chromatography (GC): For compounds that are volatile and thermally stable, GC can be used for purity analysis. The sample is vaporized and injected into a column. An inert carrier gas (mobile phase) flows through the column, and separation is based on the compound's boiling point and interactions with the stationary phase.

These chromatographic methods are fundamental to ensuring that a sample of this compound is free of significant impurities, which is vital for its use in further research or synthetic applications.

Applications in Advanced Chemical and Materials Science Research

As Building Blocks for Complex Organic Molecules

The strategic placement of chemically distinct functional groups makes methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate a valuable intermediate for constructing complex molecular architectures. Pyrazole (B372694) derivatives are recognized as important intermediates in the synthesis of bioactive molecules for pharmaceuticals and agrochemicals. chemimpex.com The structure of this compound offers several handles for chemical modification, allowing for the systematic assembly of larger, more intricate structures.

The bromo-substituent at the C4 position is particularly significant, as it provides a reactive site for carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, can be employed at this position to introduce aryl, heteroaryl, or vinyl groups. This capability is crucial for synthesizing complex bi-aryl structures or extending conjugated systems, which are common motifs in pharmacologically active compounds and functional materials. For instance, similar bromo-substituted pyrazoles have been used as precursors in the synthesis of fused heterocyclic systems like pyrazolo[3,4-c]pyrazoles through sequences involving condensation and subsequent intramolecular C-N cross-coupling reactions. rsc.org

Simultaneously, the methyl carboxylate group at the C3 position offers another avenue for diversification. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a hydroxymethyl group, or converted into an amide via reaction with various amines. These transformations allow for the introduction of new functionalities and the connection of the pyrazole core to other molecular fragments, further expanding its utility as a versatile building block.

| Reactive Site | Position | Potential Reactions | Resulting Functionality |

|---|---|---|---|

| Bromo Group | C4 | Suzuki, Heck, Sonogashira, Stille, Buchwald-Hartwig coupling | Aryl, vinyl, alkynyl, amino, or other substituted groups |

| Methyl Carboxylate | C3 | Hydrolysis, Reduction, Amidation, Grignard reaction | Carboxylic acid, alcohol, amide, ketone |

| Pyrazole Ring Nitrogen | N2 | Coordination to metal centers | Metal-ligand complex formation |

Ligand Design in Coordination Chemistry

Pyrazole and its derivatives are well-established as effective N-donor ligands in coordination chemistry, capable of forming stable complexes with a wide range of transition metals. researchgate.netresearchgate.net this compound can function as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on its N2 nitrogen atom.

The true value of this compound in ligand design lies in the ability to tune its electronic and steric properties through its substituents. researchgate.net The N1-ethyl group provides steric bulk near the coordination site, which can influence the geometry of the resulting metal complex and its catalytic activity. The electronic nature of the pyrazole ring, and thus its donor strength, is modulated by the electron-withdrawing methyl carboxylate group and the bromo atom. These features allow for the fine-tuning of the metal center's reactivity. Furthermore, modifications at the bromo or carboxylate positions can be used to incorporate this pyrazole unit into larger polydentate or pincer-type ligand frameworks, which are highly sought after in catalysis and materials science. nih.gov

Metal complexes featuring pyrazole-based ligands have found extensive applications in homogeneous catalysis. researchgate.netnih.gov The stability they impart to transition metal centers and the tunable nature of the pyrazole ring are key to their success. researchgate.net While specific catalytic applications of complexes derived directly from this compound are not extensively detailed, the broader class of pyrazole-metal complexes is active in numerous transformations.

These catalytic processes include carbon-carbon coupling reactions, olefin polymerization, oxidation, and hydrogenation/dehydrogenation reactions. researchgate.net The steric and electronic environment created by the pyrazole ligand around the metal center is critical for controlling the efficiency and selectivity of these catalytic transformations. The design flexibility offered by substituted pyrazoles allows for the systematic optimization of catalysts for specific chemical processes. nih.gov

| Catalytic Reaction | Metal Center (Example) | Role of Pyrazole Ligand |

|---|---|---|

| Carbon-Carbon Coupling (e.g., Suzuki, Heck) researchgate.net | Palladium, Nickel | Stabilizes the active catalytic species; tunes electronic properties. |

| Olefin Polymerization researchgate.net | Nickel, Cobalt | Controls polymer chain growth and branching through steric hindrance. |

| Oxidation Reactions researchgate.net | Copper, Iron | Modulates the redox potential of the metal center. |

| Hydrogenation/Dehydrogenation researchgate.net | Ruthenium, Iridium | Participates in stabilizing intermediates and facilitating H2 activation. |

Metal-ligand cooperation (MLC) describes a catalytic mechanism where the ligand is not merely a passive scaffold but actively participates in bond activation and formation. Protic pyrazoles (containing an N-H bond) are particularly known for this, where the N-H group can act as a proton shuttle or engage in hydrogen bonding to assist in substrate activation. nih.gov

Contribution to Novel Synthetic Methodologies Development

Substituted pyrazoles like this compound are valuable tools for the development of new synthetic methodologies. The presence of a bromo-substituent makes this compound an ideal substrate for exploring and optimizing transition metal-catalyzed cross-coupling reactions. rsc.org Researchers can use this molecule to test the scope and limitations of new catalytic systems, ligands, or reaction conditions for reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

The development of efficient protocols for the functionalization of such heterocyclic cores is a significant area of research. rsc.org By using this compound, chemists can devise novel, regioselective methods for introducing chemical diversity onto the pyrazole scaffold. Success in these efforts contributes to the broader field of organic synthesis by providing robust and reliable methods for constructing molecules with potential applications in medicine and materials science.

Exploration in Advanced Materials Chemistry

The pyrazole nucleus is a component of various functional materials. researchgate.netnih.gov The ability to use this compound as a building block allows for its incorporation into larger, well-defined architectures such as polymers, metal-organic frameworks (MOFs), or discrete molecular materials. By leveraging cross-coupling reactions at the C4-bromo position, the pyrazole unit can be integrated into conjugated polymer backbones, which are of interest for applications in electronics as organic semiconductors. nih.gov The coordination properties of the pyrazole ring also allow it to serve as a linker in the construction of MOFs, creating porous materials with potential uses in gas storage, separation, and catalysis.

Many pyrazole derivatives are known to exhibit luminescence and fluorescence, making them attractive candidates for applications in materials chemistry. nih.gov These properties have led to their use as brightening agents, components in organic light-emitting diodes (OLEDs), and fluorescent probes. nih.gov The emission properties of pyrazole-containing molecules can be tuned by altering the substituents on the heterocyclic ring.

By using this compound as a starting material, researchers can synthesize a variety of new pyrazole derivatives and study their photophysical properties. Attaching different aromatic or electron-rich groups at the C4-position via cross-coupling reactions can create extended π-conjugated systems, which often leads to materials with interesting fluorescent or phosphorescent characteristics. This exploration is key to discovering new materials for advanced applications in lighting, sensing, and imaging.

Future Directions and Emerging Research Avenues

Development of Green Chemistry Approaches in Pyrazole (B372694) Synthesis

The synthesis of pyrazole derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact and enhance sustainability. researchgate.netbenthamdirect.com Traditional methods often rely on harsh reaction conditions, hazardous solvents, and toxic reagents, prompting the development of more eco-friendly alternatives. researchgate.netsci-hub.se

Key green strategies in pyrazole synthesis include:

Use of Green Solvents: Water is being explored as a universal and environmentally benign solvent for pyrazole synthesis, often in conjunction with catalysts like Amberlyst-70 or cetyltrimethylammonium bromide (CTAB). mdpi.comthieme-connect.com

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can lead to improved reaction kinetics. tandfonline.com For instance, the synthesis of pyrazole derivatives has been achieved under solvent-free conditions at room temperature using tetrabutylammonium (B224687) bromide as a recyclable ionic salt. tandfonline.com

Microwave and Ultrasonic Assistance: These alternative energy sources can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating. benthamdirect.comresearchgate.net Ultrasound irradiation, for example, has been used to catalyze the synthesis of dihydropyrano[2,3-c]pyrazoles in an aqueous medium. researchgate.net

Recyclable Catalysts: The use of heterogeneous and recyclable catalysts, such as nano-ZnO and magnetic nano-[CoFe2O4], offers advantages in terms of ease of separation and reusability, contributing to more sustainable processes. researchgate.netmdpi.com

These approaches are not only environmentally conscious but also often result in high yields, operational simplicity, and atom economy. nih.gov

Innovations in Catalytic Functionalization of Pyrazole Derivatives

Recent advancements in catalysis have opened new avenues for the functionalization of the pyrazole ring, enabling the synthesis of a wide array of derivatives. rsc.org Traditional cross-coupling reactions that require pre-functionalized pyrazoles are being supplemented by direct C-H functionalization methods. researchgate.net

Key Innovations Include:

Transition-Metal-Catalyzed C-H Functionalization: This powerful strategy allows for the direct formation of new C-C and C-heteroatom bonds on the pyrazole core, avoiding the need for pre-installed halogen or metal groups. rsc.orgresearchgate.net The regioselectivity of these reactions is often directed by the inherent electronic properties of the pyrazole ring or by directing groups. researchgate.net

Suzuki-Miyaura Cross-Coupling: This versatile palladium-catalyzed reaction is effectively used for the synthesis of 4-substituted-1H-pyrazole-3,5-diamines by coupling 4-bromo-3,5-dinitro-1H-pyrazole with various boronic acids. rsc.org

Photocatalysis: Visible light-induced photocatalysis is emerging as a sustainable tool for the functionalization of pyrazoles, utilizing clean energy sources to activate molecules and promote reactions under mild conditions. rsc.org

These catalytic methods provide efficient and regioselective pathways to novel pyrazole derivatives with diverse functionalities.

Advanced Computational Tools for Pyrazole Design and Reactivity Prediction

Computational chemistry has become an indispensable tool in the study and development of pyrazole derivatives, offering profound insights into their molecular behavior and guiding the design of new compounds. eurasianjournals.com

Applications of Computational Tools:

Molecular Modeling: Techniques like homology modeling and molecular docking are employed to predict the binding modes and affinities of pyrazole derivatives with biological targets, aiding in drug discovery. eurasianjournals.comnih.gov

Quantum Mechanical Calculations: Density Functional Theory (DFT) is widely used to investigate the electronic structure, reactivity, and spectroscopic properties of pyrazoles, providing a deeper understanding of their chemical nature. eurasianjournals.com

Molecular Dynamics Simulations: These simulations explore the dynamic behavior and conformational landscape of pyrazole derivatives, offering insights into their interactions and stability over time. eurasianjournals.com

These computational approaches accelerate the design and optimization of pyrazole-based compounds with desired properties, reducing the need for extensive experimental screening.

Exploration of Novel Reaction Pathways and Mechanisms for Pyrazole Construction

Research into the fundamental reaction pathways for pyrazole synthesis continues to uncover new mechanisms and refine existing methodologies.

Areas of Exploration:

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, offering a streamlined approach to pyrazole synthesis. rsc.org

[3+2] Cycloaddition Reactions: The reaction of nitrile imines with alkenes or alkynes is a classic and effective method for constructing the pyrazole ring, with recent studies focusing on the use of alkyne surrogates to control regioselectivity. nih.gov

Mechanistic Studies: Detailed mechanistic investigations of established reactions, such as the Knorr pyrazole synthesis, have revealed unexpected complexities, including autocatalytic pathways and previously unknown intermediates. rsc.org Furthermore, studies on oxidation-induced N-N coupling in diazatitanacycles are providing new insights into N-N bond formation for pyrazole synthesis. rsc.orgnih.govumn.edu

A deeper understanding of reaction mechanisms allows for the optimization of reaction conditions and the development of novel synthetic strategies for accessing diverse pyrazole structures.

常见问题

Q. What are the key considerations in synthesizing methyl 4-bromo-1-ethyl-1H-pyrazole-3-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with precursor molecules like triazenylpyrazoles. Critical parameters include reaction temperature (e.g., 50°C for azide introduction), solvent choice (e.g., methylene chloride), and stoichiometry (e.g., 7.5 equivalents of azido(trimethyl)silane). Monitoring via TLC ensures reaction completion, while purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) optimizes yield and purity. Dry loading with Celite aids in efficient separation .

Q. How to confirm the structure of this compound post-synthesis?

- Methodological Answer : Use a combination of spectral techniques:

- 1H/13C NMR : Compare peak assignments with literature (e.g., δ 7.74 ppm for pyrazole protons, δ 161.5 ppm for carbonyl carbons).

- HRMS : Validate molecular ion peaks (e.g., m/z 349.0169 for [M]+).

- IR Spectroscopy : Identify functional groups (e.g., azide stretch at 2129 cm⁻¹, ester carbonyl at 1681 cm⁻¹) .

Q. What purification methods are suitable for this compound?

- Methodological Answer : Flash chromatography using silica gel and gradient elution (e.g., cyclohexane/ethyl acetate from 0% to 30%) is effective. Dry loading with Celite minimizes sample loss. For crystalline products, recrystallization in solvents like ethyl acetate/hexane mixtures can improve purity .

Q. How to handle hazardous byproducts during synthesis?

- Methodological Answer : Quench reactive intermediates (e.g., excess azides) with aqueous sodium thiosulfate. Follow institutional protocols for solvent recovery (e.g., distillation for methylene chloride) and dispose of halogenated waste via licensed facilities. Always use fume hoods and personal protective equipment (PPE) .

Advanced Research Questions

Q. How to address low yields in the synthesis of this compound?

- Methodological Answer : Optimize reaction parameters:

- Increase catalyst loading (e.g., trifluoroacetic acid for acid-mediated reactions).

- Adjust stoichiometry (e.g., excess azido reagents for complete conversion).

- Explore alternative solvents (e.g., THF for better solubility of intermediates).

Troubleshoot side reactions via LC-MS or in-situ FTIR to identify competing pathways .

Q. What strategies are effective for introducing additional substituents at the 4-bromo position?

- Methodological Answer : Utilize cross-coupling reactions:

- Suzuki-Miyaura : Replace bromine with aryl/heteroaryl groups using Pd catalysts.

- Buchwald-Hartwig Amination : Introduce amine functionalities.

Protect reactive sites (e.g., ester groups) with tert-butyloxycarbonyl (Boc) to prevent undesired side reactions .

Q. How to analyze contradictory spectral data (e.g., unexpected peaks in NMR)?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- X-ray Crystallography : Confirm molecular geometry (e.g., bond angles around the pyrazole ring).

- Dynamic Effects : Consider tautomerization or rotameric equilibria in solution-phase spectra .

Q. What computational methods predict reactivity for designing derivatives?

- Methodological Answer :

- DFT Calculations : Model electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites).

- Molecular Docking : Screen derivatives for binding affinity to biological targets (e.g., enzyme active sites).

Validate predictions with experimental SAR studies .

Q. How to design a study on the compound’s stability under different conditions?

- Methodological Answer : Conduct accelerated stability testing:

Q. What are the challenges in synthesizing triazole-pyrazole hybrids using this compound?

- Methodological Answer :

- Click Chemistry : Optimize Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions (e.g., solvent:water mixtures, ascorbate reductants).

- Regioselectivity : Control triazole formation using directing groups or steric hindrance.

- Purification : Separate regioisomers via preparative HPLC or chiral columns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。